REACTION_SMILES
|
[Br:6][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16].[CH3:3][OH:4].[Na+:2].[OH-:1].[OH2:17].[SH2:5]>>[SH:5][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(C)=CCCC(C)=CCBr
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=CCS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:6][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16].[CH3:3][OH:4].[Na+:2].[OH-:1].[OH2:17].[SH2:5]>>[SH:5][CH2:7][CH:8]=[C:9]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])[CH3:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=CCS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |